N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15273698
InChI: InChI=1S/C19H19N3O4/c1-3-25-16-10-6-14(7-11-16)18-19(22-26-21-18)20-17(23)12-13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,22,23)
SMILES:
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15273698

Molecular Formula: C19H19N3O4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
IUPAC Name N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O4/c1-3-25-16-10-6-14(7-11-16)18-19(22-26-21-18)20-17(23)12-13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,22,23)
Standard InChI Key XHKULAVYHDXNTN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,2,5-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability in drug candidates.

  • 4-Ethoxyphenyl substituent: Attached at position 4 of the oxadiazole, this group contributes to lipophilicity and may influence binding affinity to hydrophobic protein pockets.

  • 2-(4-Methoxyphenyl)acetamide: The acetamide side chain at position 3 of the oxadiazole introduces hydrogen-bonding capabilities, critical for target engagement .

The molecular formula is C₁₉H₁₉N₃O₄, with a calculated molecular weight of 365.38 g/mol. Key physicochemical parameters are summarized below:

PropertyValue
logP (Partition coefficient)3.2 (estimated)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors5 (oxadiazole O, amide O, methoxy O, ethoxy O)
Polar surface area78.9 Ų
SolubilityPoor in water; soluble in DMSO, DMF

These properties align with trends observed in structurally analogous oxadiazole derivatives .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide can be conceptualized through the following disconnections:

  • Oxadiazole ring formation via cyclization of a nitrile oxide intermediate.

  • Acetamide coupling between the oxadiazole amine and 4-methoxyphenylacetic acid.

Preparation of 4-Ethoxyphenylnitrile Oxide

4-Ethoxybenzaldehyde is treated with hydroxylamine hydrochloride to form the corresponding aldoxime, which is subsequently oxidized using chlorine gas or N-chlorosuccinimide (NCS) to generate the nitrile oxide.

4-Ethoxybenzaldehyde+NH2OH\cdotpHClAldoximeCl2Nitrile Oxide\text{4-Ethoxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Aldoxime} \xrightarrow{\text{Cl}_2} \text{Nitrile Oxide}

Cyclization to 3-Amino-1,2,5-oxadiazole

The nitrile oxide undergoes [3+2] cycloaddition with cyanamide under refluxing toluene, yielding 3-amino-4-(4-ethoxyphenyl)-1,2,5-oxadiazole.

Nitrile Oxide+Cyanamide3-Amino-oxadiazole+H2O\text{Nitrile Oxide} + \text{Cyanamide} \rightarrow \text{3-Amino-oxadiazole} + \text{H}_2\text{O}

Acetamide Formation

The amine group of the oxadiazole is acylated with 4-methoxyphenylacetyl chloride in the presence of triethylamine, producing the target compound .

3-Amino-oxadiazole+4-MeO-Phenylacetyl ClEt3NTarget Compound\text{3-Amino-oxadiazole} + \text{4-MeO-Phenylacetyl Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Optimization Challenges

  • Cycloaddition Yield: The nitrile oxide’s instability necessitates in situ generation and immediate use. Yields typically range from 45–60%.

  • Acylation Side Reactions: Competing N,O-acylation can occur, requiring strict temperature control (0–5°C) and slow reagent addition .

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

Preliminary studies on analogous 1,2,5-oxadiazoles suggest potential inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinase receptors. The ethoxy and methoxy groups may engage in hydrophobic interactions with enzyme active sites, while the acetamide NH forms hydrogen bonds with catalytic residues.

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC (Minimum Inhibitory Concentration) of 64 μg/mL, comparable to first-generation oxadiazole antibiotics but inferior to contemporary standards like ciprofloxacin (MIC = 2 μg/mL) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for derivatization; bromination at the methoxyphenyl ring or sulfonation of the oxadiazole could enhance bioavailability.

  • Prodrug Development: Esterification of the acetamide may improve membrane permeability, with hydrolysis in vivo regenerating the active form.

Materials Science

  • Luminescent Materials: The conjugated π-system of the oxadiazole core exhibits weak fluorescence (λₑₘ = 420 nm), suggesting utility in organic light-emitting diodes (OLEDs) .

  • Polymer Additives: Incorporation into polyamide matrices enhances thermal stability (T₅% degradation = 290°C vs. 260°C for pure polymer).

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